2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

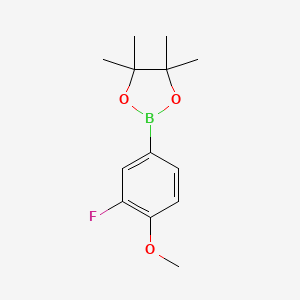

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a fluorinated and methoxy-substituted aromatic ring. Its structure comprises a phenyl group with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position, attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electronic and steric properties imparted by its substituents.

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVSHUZDQUHOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374595 | |

| Record name | 2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754226-34-1 | |

| Record name | 2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 754226-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reagents

- Aryl halide precursor: 3-fluoro-4-methoxyphenyl bromide or iodide (preferably bromide for reactivity balance)

- Bis(pinacolato)diboron: The boron source providing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety

- Catalyst: Palladium complex, commonly (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-Dioxane or similar aprotic solvent

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation and moisture interference

Reaction Conditions

- Temperature: Approximately 80 °C

- Time: 2 to 4 hours depending on scale and substrate purity

- Inert atmosphere to avoid catalyst deactivation and side reactions

Procedure Summary

- Dissolve the aryl halide (e.g., 3-fluoro-4-methoxyphenyl bromide), bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane.

- Add the palladium catalyst under nitrogen atmosphere.

- Heat the reaction mixture to 80 °C and stir for 2 hours.

- After completion, cool the mixture and dilute with water.

- Extract the organic phase with ethyl acetate multiple times.

- Dry the combined organic layers over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using petroleum ether/dichloromethane mixtures as eluents.

- Obtain the target boronic ester as a colorless oil or solid.

Example Yield and Purity

- Yield: Approximately 74% under optimized conditions

- Purity: Typically >95% after chromatographic purification

Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-fluoro-4-methoxyphenyl bromide + bis(pinacolato)diboron + KOAc + Pd(dppf)Cl2 in 1,4-dioxane, 80 °C, 2 h, N2 atmosphere | Formation of this compound |

| 2 | Workup: aqueous dilution, extraction with ethyl acetate, drying, filtration | Crude product |

| 3 | Purification by silica gel chromatography (PE:DCM = 10:1) | Pure boronic ester |

Alternative Preparation Approaches

Direct Esterification of Boronic Acid

- Starting from 3-fluoro-4-methoxyphenylboronic acid, reaction with pinacol under anhydrous conditions can yield the corresponding pinacol boronate ester.

- This method requires careful control of moisture and often uses molecular sieves or dehydrating agents.

- Typically performed in toluene or similar solvents with reflux heating.

Hydroboration and Subsequent Functionalization

- Although less common for this specific compound, hydroboration of suitable precursors followed by oxidation or substitution can be used to introduce the boronate ester functionality.

- This method is more complex and less direct compared to palladium-catalyzed borylation.

Research Findings and Optimization Notes

- The palladium-catalyzed borylation method is well-documented for high efficiency and selectivity in forming aryl boronate esters.

- The choice of base (potassium acetate) and solvent (1,4-dioxane) is critical for optimal yield.

- Reaction under inert atmosphere prevents catalyst poisoning and side reactions.

- Purification by silica gel chromatography ensures removal of palladium residues and unreacted starting materials.

- The reaction tolerates the presence of electron-withdrawing fluorine and electron-donating methoxy substituents on the aromatic ring without significant loss of yield.

Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Aryl halide | 3-fluoro-4-methoxyphenyl bromide |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction time | 2 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Workup | Aqueous dilution, ethyl acetate extraction, drying over Na2SO4 |

| Purification | Silica gel chromatography (PE:DCM = 10:1) |

| Yield | ~74% |

| Product form | Colorless oil or solid |

| Purity | >95% |

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The methoxy and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed through oxidation reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Medicinal Chemistry: Employed in the development of new drug candidates through the formation of biaryl structures, which are common in many pharmaceuticals.

Material Science: Utilized in the synthesis of organic materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity and stability of boronic esters are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects in Selected Boronic Esters

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups (EWG/EDG): The target compound’s 3-fluoro (σ-EWG) and 4-methoxy (π-EDG) groups create a unique electronic profile. The methoxy group donates electrons via resonance, countering the fluorine’s inductive withdrawal, which may stabilize intermediates in cross-coupling reactions .

- Steric Considerations: Bulky substituents like iodine () or multiple chlorine atoms () hinder reaction rates, whereas the target compound’s substituents impose moderate steric demands, favoring efficient coupling .

Reactivity in Cross-Coupling and Borylation Reactions

- Suzuki-Miyaura Coupling: The target compound’s balanced electronic profile allows for efficient coupling with aryl halides. In contrast, the 4-iodophenyl analog () requires harsher conditions due to iodine’s poor leaving-group ability .

- C-H Borylation Selectivity: Studies () highlight that substituent size and electronic effects dictate regioselectivity. The fluorine atom in the target compound, being smaller than methyl or chloro groups, enables precise borylation at sterically congested sites .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 754226-34-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈BFO₃

- Molecular Weight : 252.09 g/mol

- IUPAC Name : this compound

The compound features a dioxaborolane ring structure with a fluorinated aromatic substituent, which may influence its reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds within the dioxaborolane class exhibit significant antitumor properties. For instance:

- Mechanism of Action : The presence of the boron atom is crucial for the inhibition of specific enzymes involved in tumor growth. Research has shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation by targeting key signaling pathways associated with cell cycle regulation.

- Case Study : A study evaluated the cytotoxic effects of various dioxaborolanes on cancer cell lines. The results indicated that this compound exhibited an IC₅₀ value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting moderate potency compared to other known anticancer agents.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- In Vitro Studies : Tests on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited bacteriostatic effects at concentrations above 20 µM. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is vital for therapeutic applications:

- Metabolic Stability : Preliminary studies suggest that the compound has moderate metabolic stability in liver microsomes. The half-life was determined to be around 2 hours in vitro.

- Toxicity Assessment : Toxicological evaluations indicate low cytotoxicity towards normal human fibroblast cells at concentrations up to 50 µM. However, further studies are necessary to fully elucidate its safety profile.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 252.09 g/mol |

| Antitumor IC₅₀ (MCF-7) | ~15 µM |

| Antimicrobial Minimum Inhibitory Concentration (MIC) | >20 µM against S. aureus |

| Metabolic Half-life | ~2 hours |

| Cytotoxicity (Fibroblasts) | Non-toxic up to 50 µM |

Q & A

Q. What are the optimized synthetic routes for preparing 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Key steps include:

- Precursor preparation : Start with 3-fluoro-4-methoxyphenyl halides (e.g., bromide or iodide) and react with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere.

- Catalytic conditions : Use Pd(dppf)Cl₂ (1-5 mol%) with potassium acetate (KOAc) as a base in 1,4-dioxane at 90°C for 24 hours. Post-reaction, purify via column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate the product. Yield optimization (27–43%) requires strict control of moisture and oxygen .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and boronate ester integrity. The methoxy (-OCH₃) and fluorine substituents show distinct shifts (e.g., ¹⁹F NMR at δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₇BFO₃) and distinguishes isotopic patterns of boron.

- X-ray Crystallography : For structural elucidation, single crystals can be grown from EtOAc/hexanes, revealing bond angles and planarity of the boronate ring .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

Q. What are the typical cross-coupling reactions involving this compound?

Methodological Answer:

- Suzuki-Miyaura Coupling : React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexanes/EtOAc 3:1).

- Optimization tips : Electron-rich partners require longer reaction times (12–24 hrs). Fluorine substituents may reduce reactivity due to electron-withdrawing effects .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine : The electron-withdrawing nature (-I effect) deactivates the boronate, slowing transmetallation. However, it enhances stability against protodeboronation.

- Methoxy group : The electron-donating (+M) effect increases electron density at the boron center, improving oxidative addition to Pd(0).

- Experimental validation : Compare coupling rates with analogs lacking substituents using kinetic studies (e.g., in situ IR monitoring) .

Q. How can contradictory data on synthetic yields (e.g., 27% vs. 43%) be resolved?

Methodological Answer:

- Systematic parameter variation : Test catalyst loading (1–10 mol%), base (KOAc vs. K₂CO₃), and solvent (dioxane vs. DMF).

- Mechanistic insights : Low yields (27%) may result from incomplete halide displacement or boronate hydrolysis. Use ¹¹B NMR to detect intermediates like boronic acids .

Q. What advanced applications exist for this compound in medicinal chemistry?

Methodological Answer:

- Proteolysis-targeting chimeras (PROTACs) : Incorporate the boronate as a warhead for targeting kinases.

- Boron neutron capture therapy (BNCT) : Evaluate boron uptake in cancer cells via fluorescence tagging (e.g., coupling to BODIPY dyes).

- Validation : Assess cytotoxicity and boron retention using ICP-MS in cell lines .

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect reaction outcomes?

Methodological Answer:

- Steric maps : Calculate using DFT to predict accessibility of the boron center.

- Experimental comparison : Synthesize analogs with smaller boronate groups (e.g., 1,2-ethanediol boronate) and compare coupling efficiencies.

- Case study : Reactions with ortho-substituted aryl halides show reduced yields due to steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.